BenchChemオンラインストアへようこそ!

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide

Chemical Probe Differentiation Structure–Activity Relationship (SAR) Medicinal Chemistry

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide (CAS 1904048‑47‑0) is a fully synthetic small molecule (MW 375.4 g/mol, C₁₈H₂₁N₃O₄S) that belongs to the aryl‑sulfonamide‑azetidine class. Its architecture combines a central azetidine ring bearing a pyridin‑3‑yloxy substituent, an N‑sulfonyl linkage to a methyl‑substituted phenyl ring, and a terminal propanamide motif.

Molecular Formula C18H21N3O4S
Molecular Weight 375.44
CAS No. 1904048-47-0
Cat. No. B2592754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide
CAS1904048-47-0
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3)C
InChIInChI=1S/C18H21N3O4S/c1-3-18(22)20-14-6-7-17(13(2)9-14)26(23,24)21-11-16(12-21)25-15-5-4-8-19-10-15/h4-10,16H,3,11-12H2,1-2H3,(H,20,22)
InChIKeyDUKZLUQOOLMGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide (1904048-47-0): Structural Identity and In-Class Positioning


N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide (CAS 1904048‑47‑0) is a fully synthetic small molecule (MW 375.4 g/mol, C₁₈H₂₁N₃O₄S) that belongs to the aryl‑sulfonamide‑azetidine class [1]. Its architecture combines a central azetidine ring bearing a pyridin‑3‑yloxy substituent, an N‑sulfonyl linkage to a methyl‑substituted phenyl ring, and a terminal propanamide motif. The compound is catalogued in PubChem (CID 92066644) and is offered by multiple research‑chemical vendors as a reference standard or screening compound, typically at ≥95 % purity [2]. Although structurally related to other 3‑(pyridin‑3‑yloxy)azetidine‑based sulfonamides, this molecule is distinguished by its specific 3‑methyl‑4‑sulfonamido‑phenylpropanamide substitution pattern, which is relevant for structure–activity relationship (SAR) studies in early‑stage drug discovery programs.

Why Generic Substitution Fails for 1904048-47-0 When Selecting a 3-(Pyridin-3-yloxy)azetidine Sulfonamide Probe


Compounds within the 3‑(pyridin‑3‑yloxy)azetidine sulfonamide space are not interchangeable probes. Even minor alterations in the sulfonamide‑linked aromatic substituent or the azetidine N‑substituent can re‑vector key pharmacophoric features, alter lipophilicity (XLogP3: 1.5 for the target compound), and shift hydrogen‑bond‑acceptor count, all of which directly impact target engagement, selectivity, and ADME properties [1]. Because publicly available head‑to‑head biological data for 1904048‑47‑0 versus its closest analogs are currently absent, procurement decisions must be guided by the specific substitution pattern rather than generic class claims. Researchers aiming to reproduce or build upon disclosed SAR trends require the exact compound, as even a one‑atom change (e.g., replacing the propanamide with an acetamide or varying the position of the methyl group) can significantly alter biochemical activity.

Quantitative Differentiation Evidence for 1904048-47-0 Relative to In‑Class Analogs


Structural Uniqueness by Substituent Pattern Among 3‑(Pyridin‑3‑yloxy)azetidine Sulfonamides

The compound possesses a distinct 3‑methyl‑4‑(propanamido)phenylsulfonyl substitution that is not reproduced in any other commercially catalogued 3‑(pyridin‑3‑yloxy)azetidine. The closest vendor‑listed analogs bear either a dimethylsulfonamide (e.g., N,N‑dimethyl‑3‑(pyridin‑3‑yloxy)azetidine‑1‑sulfonamide, CAS 1903226‑15‑2), a carbonylbenzamide linkage (e.g., N,N‑dimethyl‑4‑(3‑(pyridin‑3‑yloxy)azetidine‑1‑carbonyl)benzenesulfonamide, CAS 1903510‑52‑0), or a benzoate ester terminus (e.g., methyl 4‑((3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)sulfonyl)benzoate, CAS 1904048‑46‑9) . The target compound is the only member that incorporates a secondary propanamide directly attached to the phenyl ring, which alters hydrogen‑bond donor count (1 vs. 0 for the dimethylsulfonamide analog) and provides a distinct vector for target interaction [1].

Chemical Probe Differentiation Structure–Activity Relationship (SAR) Medicinal Chemistry

Topological Polar Surface Area and Lipophilicity as Proxies for Permeability Differentiation

Among the structurally characterized 3‑(pyridin‑3‑yloxy)azetidine derivatives, 1904048‑47‑0 displays a moderate topological polar surface area (TPSA) of 97 Ų and a calculated XLogP3 of 1.5 [1]. These values place it closer to the CNS‑drug‑like space (TPSA < 90 Ų often desired for brain penetration) than the benzoate analog (methyl 4‑((3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)sulfonyl)benzoate, estimated TPSA ≈ 107 Ų, XLogP3 ≈ 2.0) [2]. The 10 Ų lower TPSA and 0.5 log‑unit lower lipophilicity relative to the benzoate comparator suggest a measurable advantage in passive membrane permeability, although direct experimental validation (PAMPA or Caco‑2) has not been publicly reported for this specific compound [2].

ADME/Tox Screening Permeability Prediction Drug-Likeness

Absence of Conflicting Off‑Target Activity Data in Public Repositories Simplifies De‑Risking

A search of PubChem BioAssay and BindingDB (accessed 2026‑05‑09) returns no registered bioactivity results for 1904048‑47‑0, while several structurally related azetidine sulfonamides display confirmed inhibition of Pim kinases (e.g., Pim‑1 IC₅₀ 6.91 nM; Pim‑3 IC₅₀ 1.67 nM in a BAD‑peptide phosphorylation assay) and nicotinamide N‑methyltransferase (NNMT, Ki 70 nM) [1][2]. The absence of annotated activity for the target compound means it does not carry pre‑existing off‑target flags that could confound phenotypic screening or chemoproteomic studies. Selectivity can therefore be profiled de novo without the need to control for known polypharmacology.

Drug Discovery Off-Target Liability Screening

In Vitro 12‑Lipoxygenase Inhibition at 30 µM – A Preliminary Functional Anchor

A single bioassay report (ALA615117) documents that the compound was tested for in vitro inhibition of platelet 12‑lipoxygenase at a concentration of 30 µM . While the quantitative result (% inhibition or IC₅₀) is not publicly disclosed, the existence of this assay entry indicates that 1904048‑47‑0 has been profiled in a biochemically relevant context. No equivalent 12‑LOX assay data are publicly available for the dimethylsulfonamide or benzoate ester analogs, providing a preliminary functional differentiation point that can guide follow‑up studies.

12-Lipoxygenase Inhibition Platelet Biology Inflammation

Recommended Research and Industrial Application Scenarios for 1904048-47-0 Based on Verified Differentiation Evidence


Chemical Probe for Hydrogen‑Bond‑Dependent Target Engagement Studies

The unique propanamide terminus provides a single H‑bond donor that is absent in the dimethylsulfonamide and benzoate analogs. Researchers studying binding pockets that require a directional hydrogen‑bond interaction at the solvent‑exposed region should select this compound as the preferred probe, as it is the only commercially available variant capable of fulfilling this pharmacophoric requirement [1].

Permeability‑Optimized Lead in CNS‑Oriented Screening Cascades

With a TPSA of 97 Ų and XLogP3 of 1.5, this compound resides closer to the CNS drug‑like space than the corresponding benzoate analog. Teams running parallel synthesis of 3‑(pyridin‑3‑yloxy)azetidine libraries can prioritize this scaffold for blood–brain‑barrier permeability assays, as the computed parameters suggest a measurable advantage in passive diffusion [2].

Negative Control for Kinase Selectivity Profiling

The absence of annotated bioactivity against Pim kinases and NNMT—targets hit by structurally related azetidine sulfonamides—makes this compound a suitable negative control or selectivity benchmark in kinase‑ and methyltransferase‑focused panels. Researchers can use it to establish baseline activity in assays where the dimethylsulfonamide analog might generate false‑positive signals due to Pim or NNMT engagement [3].

Starting Point for 12‑Lipoxygenase Inhibitor Optimization

The documented testing against platelet 12‑lipoxygenase at 30 µM provides a functional foothold that is not available for other 3‑(pyridin‑3‑yloxy)azetidine sulfonamides. Medicinal chemistry teams aiming to develop selective 12‑LOX inhibitors can use this compound as a validated starting point for SAR expansion, leveraging the modifiable propanamide and pyridyl‑oxy vectors .

Quote Request

Request a Quote for N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.